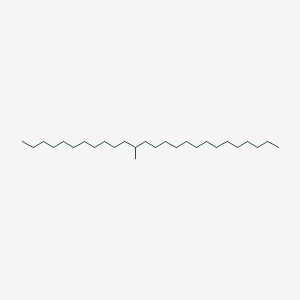
12-Methylhexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylhexacosane is an organic compound with the molecular formula C27H56. It is a branched alkane, specifically a methyl-substituted hexacosane. This compound is part of a larger class of hydrocarbons known as alkanes, which are characterized by single bonds between carbon atoms and a general formula of CnH2n+2. Alkanes are typically found in natural sources such as petroleum and natural gas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylhexacosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a long-chain alkane with a methyl group. This can be done using Friedel-Crafts alkylation, where an alkane is treated with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of unsaturated hydrocarbons. This process typically uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the carbon-carbon double bonds, resulting in a saturated hydrocarbon.
Chemical Reactions Analysis
Types of Reactions
12-Methylhexacosane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (e.g., chlorine or bromine) replaces a hydrogen atom.
Common Reagents and Conditions
Halogenation: This reaction typically requires the presence of a halogen (e.g., Cl2 or Br2) and ultraviolet light or heat to initiate the reaction.
Combustion: this compound can undergo combustion in the presence of oxygen to produce carbon dioxide and water. This reaction is highly exothermic and is a common method for energy production.
Major Products Formed
Halogenation: The major products of halogenation are alkyl halides, such as 12-chlorohexacosane or 12-bromohexacosane.
Combustion: The major products of combustion are carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
12-Methylhexacosane has various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry
In chemistry, this compound is used as a reference compound for studying the properties and reactions of long-chain alkanes. It is also used in the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons play a crucial role in communication, mating, and protection against desiccation.
Medicine
While this compound itself is not commonly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications, including as antimicrobial agents.
Industry
In industry, this compound is used as a lubricant and in the production of paraffin waxes. Its stability and non-reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 12-Methylhexacosane primarily involves its physical properties rather than specific biochemical interactions. As a hydrocarbon, it is hydrophobic and can interact with other hydrophobic molecules. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Methylhexacosane: Another methyl-substituted hexacosane with the methyl group at the second carbon position.
Hexacosane: A straight-chain alkane with no methyl substitution.
15-Methylhexacosane: A methyl-substituted hexacosane with the methyl group at the fifteenth carbon position.
Uniqueness
12-Methylhexacosane is unique due to its specific branching at the twelfth carbon position. This branching can influence its physical properties, such as melting point and solubility, compared to its straight-chain and differently branched counterparts.
Conclusion
This compound is a versatile compound with applications in various scientific fields. Its unique structure and properties make it an interesting subject for research and industrial use. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into the behavior of long-chain alkanes and their derivatives.
Properties
CAS No. |
65848-37-5 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
12-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-18-20-22-24-26-27(3)25-23-21-19-17-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
HOZWOBPGLWUNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















